![molecular formula C10H14BrN B141409 N-[(4-bromophenyl)methyl]propan-1-amine CAS No. 150869-52-6](/img/structure/B141409.png)
N-[(4-bromophenyl)methyl]propan-1-amine
Descripción general
Descripción
N-[(4-bromophenyl)methyl]propan-1-amine is a chemical compound that can be associated with various research areas, including medicinal chemistry and organic synthesis. While the specific compound is not directly mentioned in the provided papers, related compounds with bromophenyl groups and amine functionalities are discussed, indicating the relevance of such structures in pharmacological and chemical studies.
Synthesis Analysis
The synthesis of related bromophenyl amines can involve various strategies, including enzymatic methods and classical chemical reactions. For instance, a chemoenzymatic strategy was developed for the synthesis of enantioenriched 1-[2-bromo(het)aryloxy]propan-2-amines, which are structurally related to N-[(4-bromophenyl)methyl]propan-1-amine . Additionally, the synthesis of N,N-dimethyl-2-propen-1-amine derivatives, which include a bromophenyl moiety, was described, highlighting the potential for such compounds as trypanocide agents . These methods could potentially be adapted for the synthesis of N-[(4-bromophenyl)methyl]propan-1-amine.
Molecular Structure Analysis
The molecular structure of bromophenyl amines can be characterized using various spectroscopic techniques. For example, the 1H NMR spectra of N-methyl-4-tolyl-1-(4-bromonaphthyl)amine and N-phenyl-1-(4-bromonaphthyl)amine were studied both experimentally and theoretically to understand their conformational properties . Such studies are crucial for elucidating the structure of N-[(4-bromophenyl)methyl]propan-1-amine and predicting its behavior in different environments.
Chemical Reactions Analysis
Bromophenyl amines can participate in various chemical reactions due to their functional groups. The indirect anodic oxidation of amines mediated by brominated aryl amines, for example, was investigated, showing that tris(4-bromophenyl)amine is an effective electron transfer mediator for the oxidation of amines . This suggests that N-[(4-bromophenyl)methyl]propan-1-amine could also be involved in similar oxidation reactions.
Physical and Chemical Properties Analysis
The physical and chemical properties of bromophenyl amines can be influenced by their molecular structure. The introduction of N-phenyl substituents to aminostilbenes, for instance, leads to changes in the absorption and fluorescence spectra, indicating that the presence of a bromophenyl group in N-[(4-bromophenyl)methyl]propan-1-amine could similarly affect its photophysical properties . Additionally, the stability of methanimine derivatives, such as N-Methylidene[bis(trimethylsilyl)methyl]amine, in cycloaddition reactions , suggests that the stability and reactivity of N-[(4-bromophenyl)methyl]propan-1-amine could also be noteworthy.
Aplicaciones Científicas De Investigación
Synthesis and Chemical Applications
N-[(4-bromophenyl)methyl]propan-1-amine and similar compounds are integral in the synthesis of various chemicals. An example is the use of earth-abundant metal-based catalysts for the synthesis of N-methylated and N-alkylated amines, which are important in life-science molecules (Senthamarai et al., 2018). Another study involves the synthesis of 4-(4-bromophenyl)-1-tert-butyl-3-methyl-1H-pyrazol-5-amine and its characterization, which shows its stability and potential for nonlinear optical properties (Tamer et al., 2016).
Medicinal Chemistry and Drug Development
In medicinal chemistry, derivatives of N-[(4-bromophenyl)methyl]propan-1-amine are explored for various potential therapeutic applications. For instance, studies on molecules like 2-Methyl-N-((2′-(pyrrolidin-1-ylsulfonyl)biphenyl-4-yl)methyl)propan-1-amine show their efficacy as κ-opioid receptor antagonists, which could have implications in treating depression and addiction disorders (Grimwood et al., 2011).
Molecular Structure and Analysis
Understanding the molecular structure and properties of such compounds is critical. Studies involving X-ray diffraction and computational methods have been used to analyze the structures of similar amines, aiding in the understanding of their physical and chemical properties (Nycz et al., 2011).
Enzymatic Synthesis and Catalysis
Enzymatic strategies have been developed for synthesizing enantioenriched amines, which is significant for pharmaceutical applications. An example is the chemoenzymatic strategy towards the synthesis of Levofloxacin precursor using transaminases and lipases (Mourelle-Insua et al., 2016).
Safety And Hazards
Propiedades
IUPAC Name |
N-[(4-bromophenyl)methyl]propan-1-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14BrN/c1-2-7-12-8-9-3-5-10(11)6-4-9/h3-6,12H,2,7-8H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LLWHQBWJJQFTPF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCNCC1=CC=C(C=C1)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14BrN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-Bromobenzyl)propan-1-amine | |
Synthesis routes and methods I
Procedure details










Synthesis routes and methods II
Procedure details










Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

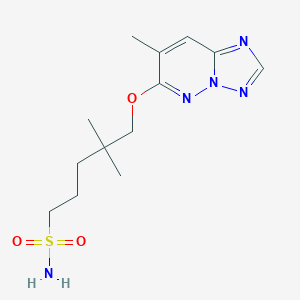
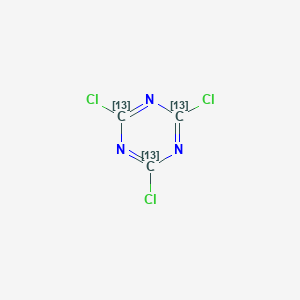
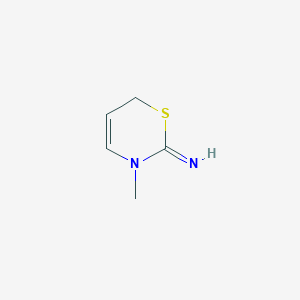
![Hyperin 6''-[glucosyl-(1->3)-rhamnoside]](/img/structure/B141331.png)
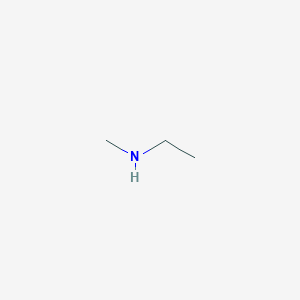
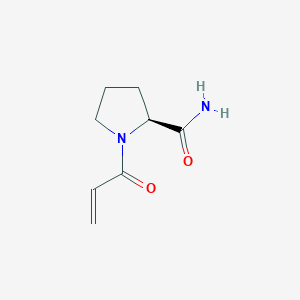
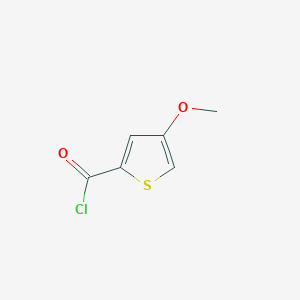
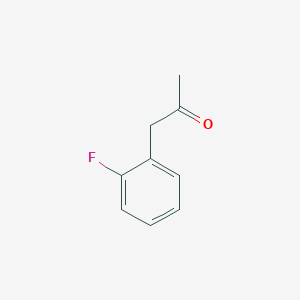
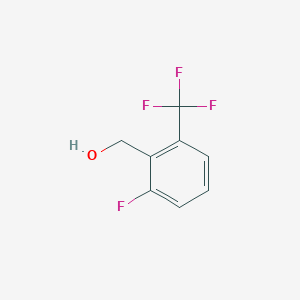
![(S)-1-[2-(Trifluoromethyl)phenyl]ethylamine](/img/structure/B141343.png)
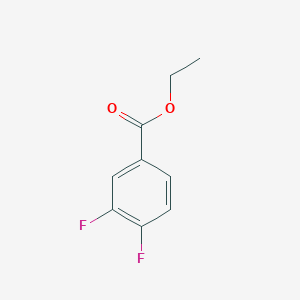
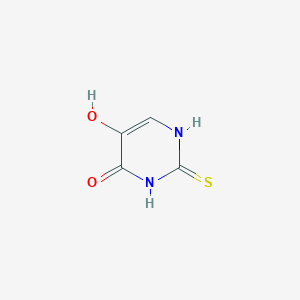

![5-(2-Cyclopropyl-1-(2-fluorophenyl)-2-oxoethyl)-5,6,7,7a-tetrahydrothieno[3,2-c]pyridin-2(4H)-one](/img/structure/B141361.png)